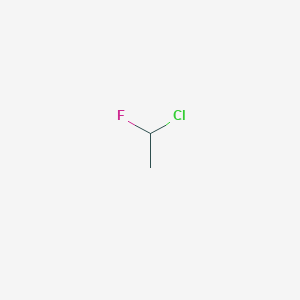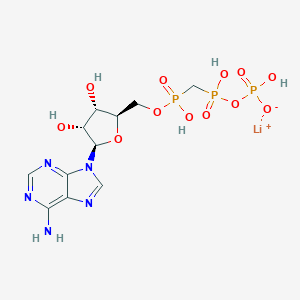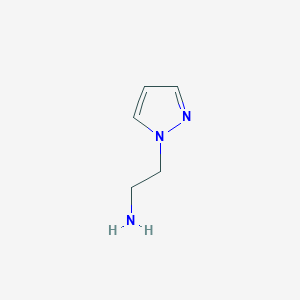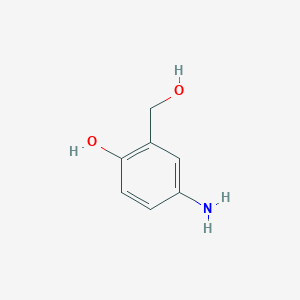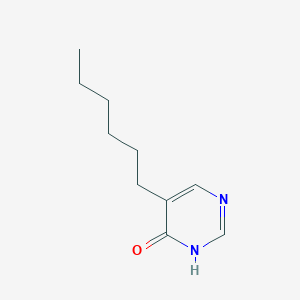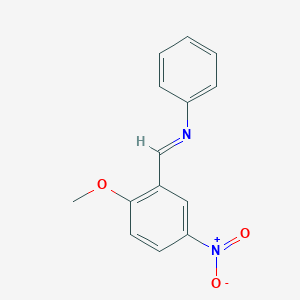
Aniline, N-(2-methoxy-5-nitrobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N-(2-methoxy-5-nitrobenzylidene)- is a compound used in scientific research for its unique properties. It is a derivative of aniline, which is a colorless liquid with a distinct odor. This compound is also known as Schiff's base and is synthesized by the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. Aniline, N-(2-methoxy-5-nitrobenzylidene)- has been found to have various applications in scientific research, including its use as a fluorescent probe, a pH sensor, and a metal ion sensor.
Mécanisme D'action
The mechanism of action of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction leads to changes in the fluorescence intensity of the compound, which can be used to monitor biological processes.
Effets Biochimiques Et Physiologiques
Aniline, N-(2-methoxy-5-nitrobenzylidene)- has no known biochemical or physiological effects. It is a non-toxic compound and is not known to cause any adverse effects in laboratory animals or humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its high sensitivity to changes in pH and metal ion concentration. This property makes it useful in studying biological processes that involve changes in pH or metal ion concentration.
However, one of the limitations of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its limited solubility in water. This property can make it difficult to use in aqueous solutions, which are commonly used in biological experiments.
Orientations Futures
There are several future directions for research on Aniline, N-(2-methoxy-5-nitrobenzylidene)-. One direction is to further investigate its mechanism of action and its interactions with biological molecules. This research could lead to a better understanding of the compound's properties and its potential applications in biological research.
Another direction is to develop new derivatives of Aniline, N-(2-methoxy-5-nitrobenzylidene)- with improved solubility and sensitivity. These derivatives could be used in a wider range of experiments and could lead to new discoveries in biological research.
Méthodes De Synthèse
The synthesis of Aniline, N-(2-methoxy-5-nitrobenzylidene)- involves the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux for several hours until the product is formed. The product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Aniline, N-(2-methoxy-5-nitrobenzylidene)- has various applications in scientific research. One of the most significant applications is its use as a fluorescent probe. It has been found to be highly sensitive to changes in pH, and its fluorescence intensity changes with changes in pH. This property makes it useful in studying biological processes that involve changes in pH, such as enzyme-catalyzed reactions.
Another application of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its use as a metal ion sensor. It has been found to be highly selective for certain metal ions, such as copper and nickel. This property makes it useful in detecting and quantifying metal ions in biological samples.
Propriétés
Numéro CAS |
19652-31-4 |
|---|---|
Nom du produit |
Aniline, N-(2-methoxy-5-nitrobenzylidene)- |
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-(2-methoxy-5-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-8-7-13(16(17)18)9-11(14)10-15-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
VZXNFEJVXLWVCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2 |
Synonymes |
N-(2-Methoxy-5-nitrobenzylidene)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



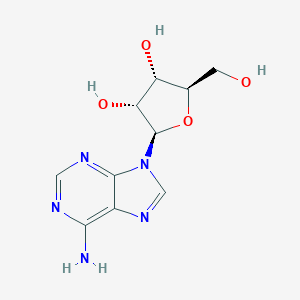
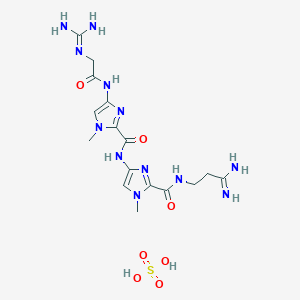
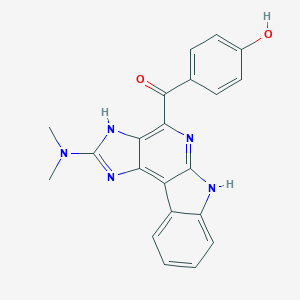
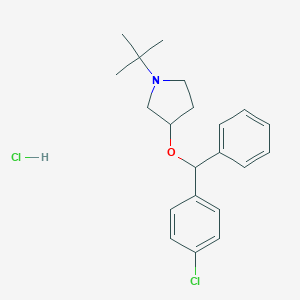
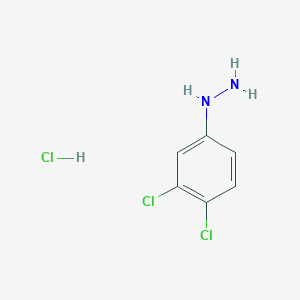
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
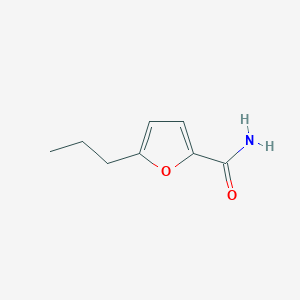
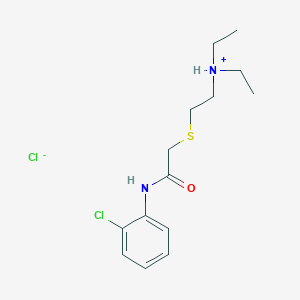
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
